molecular formula C41H41ClFN9O6 B12363090 Androgen receptor degrader-4

Androgen receptor degrader-4

Cat. No.: B12363090
M. Wt: 810.3 g/mol
InChI Key: FQVBJIYSHZSPMB-PENYPIHSSA-N
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Description

Androgen receptor degrader-4 is a potent and selective compound designed to target and degrade androgen receptors. This compound is particularly significant in the treatment of prostate cancer, where androgen receptor signaling plays a crucial role in disease progression. By degrading androgen receptors, this compound helps to inhibit the growth and proliferation of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of androgen receptor degrader-4 involves a series of synthetic steps. One common method includes the use of a bifunctional molecule that combines an androgen receptor antagonist with a ligand for an E3 ubiquitin ligase. The synthesis typically involves the following steps:

    Formation of the Androgen Receptor Antagonist: This step involves the synthesis of a molecule that can bind to the androgen receptor.

    Linker Attachment: A linker molecule is attached to the androgen receptor antagonist.

    E3 Ligase Ligand Attachment: The final step involves attaching a ligand for the E3 ubiquitin ligase to the linker.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Processing: Large quantities of reactants are combined in a single batch.

    Continuous Flow Processing: Reactants are continuously fed into a reactor, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

Androgen receptor degrader-4 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Androgen receptor degrader-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study androgen receptor signaling pathways.

    Biology: Helps in understanding the role of androgen receptors in cellular processes.

    Medicine: Used in the treatment of prostate cancer by degrading androgen receptors and inhibiting cancer cell growth.

Mechanism of Action

The mechanism of action of androgen receptor degrader-4 involves binding to the androgen receptor and promoting its degradation via the proteasome pathway. This process involves the following steps:

    Binding: The compound binds to the androgen receptor.

    Ubiquitination: The attached E3 ubiquitin ligase ligand promotes the addition of ubiquitin molecules to the androgen receptor.

    Degradation: The ubiquitinated androgen receptor is recognized and degraded by the proteasome.

Comparison with Similar Compounds

Similar Compounds

    Enzalutamide: An androgen receptor antagonist that inhibits receptor signaling but does not promote degradation.

    ARCC-4: A proteolysis-targeting chimera that also degrades androgen receptors but has different molecular targets.

Uniqueness

Androgen receptor degrader-4 is unique in its dual mechanism of action, combining receptor antagonism with targeted degradation. This dual approach provides a more effective strategy for inhibiting androgen receptor signaling and overcoming resistance mechanisms in prostate cancer treatment.

Properties

Molecular Formula

C41H41ClFN9O6

Molecular Weight

810.3 g/mol

IUPAC Name

N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-5-[4-[[(1S,5R)-3-[2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindol-5-yl]-3-azabicyclo[3.1.0]hexan-6-yl]methyl]piperazin-1-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C41H41ClFN9O6/c42-31-13-25(4-1-22(31)16-44)58-24-5-2-23(3-6-24)47-38(54)33-17-46-36(18-45-33)50-11-9-49(10-12-50)19-28-29-20-51(21-30(28)29)35-15-27-26(14-32(35)43)40(56)52(41(27)57)34-7-8-37(53)48-39(34)55/h1,4,13-15,17-18,23-24,28-30,34H,2-3,5-12,19-21H2,(H,47,54)(H,48,53,55)/t23?,24?,28?,29-,30+,34?

InChI Key

FQVBJIYSHZSPMB-PENYPIHSSA-N

Isomeric SMILES

C1CC(CCC1NC(=O)C2=CN=C(C=N2)N3CCN(CC3)CC4[C@H]5[C@@H]4CN(C5)C6=C(C=C7C(=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)F)OC9=CC(=C(C=C9)C#N)Cl

Canonical SMILES

C1CC(CCC1NC(=O)C2=CN=C(C=N2)N3CCN(CC3)CC4C5C4CN(C5)C6=C(C=C7C(=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)F)OC9=CC(=C(C=C9)C#N)Cl

Origin of Product

United States

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